2-(2-Furanyl)-5-methylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

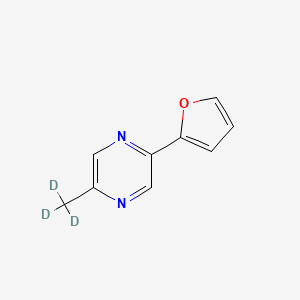

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2-(furan-2-yl)-5-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C9H8N2O/c1-7-5-11-8(6-10-7)9-3-2-4-12-9/h2-6H,1H3/i1D3 |

InChI Key |

UTWJJSZAHQEJAT-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=N1)C2=CC=CO2 |

Canonical SMILES |

CC1=CN=C(C=N1)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Furanyl)-5-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Furanyl)-5-methylpyrazine-d3 is the deuterated stable isotope-labeled form of 2-(2-Furanyl)-5-methylpyrazine. This compound serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application is as an internal standard for the accurate quantification of its non-labeled counterpart, 2-(2-Furanyl)-5-methylpyrazine, a naturally occurring flavor and aroma compound found in various food products, most notably coffee. The incorporation of three deuterium (B1214612) atoms on the methyl group introduces a mass shift of +3 amu, allowing for its clear differentiation from the native analyte in mass spectrometric analysis while maintaining nearly identical chemical and physical properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its non-deuterated analog are presented below. This data is crucial for method development and accurate preparation of standards.

| Property | This compound | 2-(2-Furanyl)-5-methylpyrazine |

| Molecular Formula | C₉H₅D₃N₂O | C₉H₈N₂O |

| Molecular Weight | 163.19 g/mol | 160.17 g/mol |

| CAS Number | 1335402-07-7 | 27610-38-4 |

| Appearance | Typically a colorless to pale yellow oil or solid | Colorless to pale yellow oil or solid |

| Purity | >98% (typical, refer to Certificate of Analysis) | >98% (typical) |

| Isotopic Enrichment | ≥99 atom % D (typical, refer to Certificate of Analysis) | Not Applicable |

| Solubility | Soluble in most organic solvents (e.g., methanol (B129727), ethanol, acetonitrile, dichloromethane) | Soluble in most organic solvents |

Note: Specific values for purity and isotopic enrichment should be obtained from the Certificate of Analysis provided by the supplier.

Synthesis

While specific, detailed synthesis protocols for this compound are often proprietary, a plausible synthetic route can be devised based on established pyrazine (B50134) synthesis methodologies. A potential pathway involves the condensation of a 1,2-diaminopropane (B80664) derivative with a furanyl-containing dicarbonyl compound. For the deuterated analog, a deuterated building block is incorporated.

A general synthetic approach is outlined below:

Proposed Synthesis of 2-(2-Furanyl)-5-methylpyrazine:

A common method for pyrazine ring formation is the condensation of a 1,2-diamine with an α-dicarbonyl compound. In this case, 1,2-diaminopropane could be reacted with a 2-furyl-α-dicarbonyl species.

Deuteration Strategy:

To introduce the deuterium atoms onto the methyl group, a deuterated starting material is required. A plausible approach would be the use of commercially available 1,2-diaminopropane-d3 or the synthesis of a deuterated precursor.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis. Below is a detailed, representative experimental protocol for its use in the quantification of 2-(2-Furanyl)-5-methylpyrazine in coffee samples by GC-MS.

4.1. Sample Preparation: Solid-Phase Microextraction (SPME)

-

Sample Preparation: Weigh 1.0 g of finely ground coffee into a 20 mL headspace vial.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol directly to the coffee grounds.

-

Matrix Modification: Add 5 mL of a saturated sodium chloride solution to the vial.

-

Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes with constant agitation.

-

Extraction: Expose a pre-conditioned divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4.2. GC-MS Analysis

-

Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Gas Chromatograph Conditions:

-

Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ion for 2-(2-Furanyl)-5-methylpyrazine: m/z (e.g., 160, 132)

-

Quantification Ion for this compound: m/z (e.g., 163, 135)

-

-

4.3. Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of 2-(2-Furanyl)-5-methylpyrazine and a fixed concentration of this compound.

-

Calibration Curve: Analyze the calibration standards using the same GC-MS method and construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantification: Calculate the concentration of 2-(2-Furanyl)-5-methylpyrazine in the coffee sample by determining its peak area ratio to the internal standard and interpolating from the calibration curve.

Caption: Analytical workflow for the quantification of 2-(2-Furanyl)-5-methylpyrazine.

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative measurements by correcting for variations in sample preparation, injection volume, and instrument response.

Table of Key Mass Spectrometric Ions:

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| 2-(2-Furanyl)-5-methylpyrazine | 160 | 132, 104, 78 |

| This compound | 163 | 135, 107, 81 |

Note: The fragmentation pattern should be confirmed experimentally.

Conclusion

This compound is an essential analytical tool for researchers and scientists in the food, flavor, and fragrance industries. Its use as a stable isotope-labeled internal standard enables robust and reliable quantification of its non-deuterated analog. This guide provides a comprehensive overview of its properties, a plausible synthetic strategy, and a detailed experimental protocol for its application in quantitative GC-MS analysis. For optimal results, it is imperative to refer to the supplier's Certificate of Analysis for specific data on purity and isotopic enrichment and to perform method validation according to established guidelines.

Physicochemical Properties of Deuterated Pyrazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated pyrazines, with a primary focus on pyrazine-d4 (B50138). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work, often as internal standards in quantitative analysis or in studies of kinetic isotope effects. This document details quantitative data, experimental protocols for synthesis and analysis, and visual workflows to aid in understanding the associated procedures.

Quantitative Physicochemical Data

The incorporation of deuterium (B1214612) into the pyrazine (B50134) ring alters its physicochemical properties. The following tables summarize key quantitative data for pyrazine-d4 in comparison to its non-deuterated analog, pyrazine.

Table 1: General Physicochemical Properties

| Property | Pyrazine-d4 | Pyrazine |

| Molecular Formula | C₄D₄N₂[1] | C₄H₄N₂[2] |

| Molecular Weight ( g/mol ) | 84.11[1][3] | 80.09[2][4] |

| CAS Number | 1758-62-9[3] | 290-37-9[2] |

| Appearance | White solid[5] | Colorless to white crystalline solid[6][7] |

| Isotopic Purity (atom % D) | ≥98 | N/A |

Table 2: Thermal and Physical Properties

| Property | Pyrazine-d4 | Pyrazine |

| Melting Point (°C) | 55-57[5] | 52-56[4][6][8] |

| Boiling Point (°C) | 116[5] | 115-116[6][7] |

| Flash Point (°C) | 56 (closed cup) | 55.56 (closed cup)[6] |

| Density (g/mL) | Not specified | 1.031 at 25°C[7] |

| Vapor Pressure (mmHg at 25°C) | Not specified | 19.74 (estimated)[6] |

| Solubility | Soluble in acetone (B3395972) (slightly)[5] | Freely soluble in water and organic solvents[4][7] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of deuterated pyrazines.

Synthesis of Pyrazine-d4

A common method for the synthesis of pyrazine-d4 is through the condensation of deuterated precursors. The following protocol is an illustrative example based on the general synthesis of pyrazines.

Protocol: Synthesis of Pyrazine-d4 via Condensation

Materials:

-

Ethylenediamine-d4

-

Glyoxal-d2

-

Suitable solvent (e.g., ethanol-d6, diethyl ether)

-

Oxidizing agent (e.g., copper(II) oxide or manganese dioxide)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve ethylenediamine-d4 (1.0 equivalent) in a suitable deuterated solvent (e.g., ethanol-d6) and cool the solution to 0°C in an ice bath.

-

Addition of Glyoxal-d2: Add a solution of glyoxal-d2 (1.0 equivalent) in the same solvent dropwise to the stirred solution of ethylenediamine-d4 over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Formation of Dihydropyrazine-d6: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. This leads to the formation of the dihydropyrazine-d6 intermediate.

-

Oxidation: Add an oxidizing agent, such as copper(II) oxide or manganese dioxide (2-3 equivalents), to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., GC-MS) until the dihydropyrazine-d6 is fully converted to pyrazine-d4.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the oxidizing agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude pyrazine-d4.

Purification by Recrystallization

The crude deuterated pyrazine can be purified by recrystallization to obtain a product of high purity.

Protocol: Recrystallization of Pyrazine-d4

Materials:

-

Crude pyrazine-d4

-

Recrystallization solvent (e.g., a mixture of acetone and petroleum ether)[9]

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazine-d4 in a minimum amount of hot recrystallization solvent with gentle heating and stirring.[10]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[10]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis and quantification of pyrazines.

Protocol: GC-MS Analysis of Pyrazine-d4

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

-

Prepare a stock solution of pyrazine-d4 in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For quantitative analysis, add a known amount of an internal standard to each sample and calibration standard.

GC-MS Parameters:

-

Column: A polar capillary column, such as a SUPELCOWAX™ 10 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often suitable for separating pyrazines.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[12]

-

Oven Temperature Program:

-

Mass Spectrometer Parameters:

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic purity of deuterated pyrazines.

Protocol: ¹H NMR Analysis of Pyrazine-d4

Instrumentation: NMR Spectrometer.

Sample Preparation:

-

Dissolve 5-25 mg of the pyrazine-d4 sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[14]

-

Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: The residual solvent peak of CHCl₃ at 7.26 ppm can be used for chemical shift calibration.

-

Acquisition: Standard 1D proton NMR experiment.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for the synthesis and analysis of deuterated pyrazines.

Caption: General workflow for the synthesis and purification of pyrazine-d4.

Caption: General workflow for the analytical characterization of pyrazine-d4.

References

- 1. scbt.com [scbt.com]

- 2. Pyrazine (CAS 290-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1758-62-9 CAS MSDS (PYRAZINE-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pyrazine, 290-37-9 [thegoodscentscompany.com]

- 7. biosynce.com [biosynce.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. ピーナッツバター中におけるピラジンのGC分析 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Sentinel of Scent: A Technical Guide to 2-(2-Furanyl)-5-methylpyrazine-d3 in Modern Flavor Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the role and application of 2-(2-Furanyl)-5-methylpyrazine-d3 as an internal standard in the precise quantification of flavor compounds. While specific quantitative data for this particular deuterated pyrazine (B50134) is not extensively published, this document will detail the principles of its use through the lens of Stable Isotope Dilution Analysis (SIDA), drawing upon established methodologies for structurally similar and commercially significant pyrazines.

Introduction: The Challenge of Flavor Quantification

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are paramount to the flavor profiles of a vast array of thermally processed foods, including coffee, cocoa, baked goods, and roasted nuts.[1] Their potent, often nutty and roasted aromas are typically formed during Maillard reactions and other heating processes.[2] The accurate quantification of these volatile and often trace-level compounds is a significant analytical challenge due to matrix effects and losses during sample preparation.

To overcome these obstacles, Stable Isotope Dilution Analysis (SIDA) has emerged as the gold standard for accuracy and precision in flavor analysis.[3] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H).

The Role of this compound

This compound is the deuterated analogue of 2-(2-Furanyl)-5-methylpyrazine, a naturally occurring pyrazine. The "d3" designation indicates that three hydrogen atoms in the methyl group have been replaced with deuterium. This mass shift allows it to be distinguished from the native compound by a mass spectrometer, while its identical chemical and physical properties ensure it behaves in the same manner during extraction, derivatization, and chromatographic separation.

Key Attributes for Flavor Analysis:

-

Chemical Equivalence: It shares the same extraction efficiency, derivatization yield, and chromatographic retention time as the non-deuterated analyte.

-

Mass Distinction: The mass difference allows for separate detection and quantification by mass spectrometry.

-

Correction for Variability: By adding a known amount of the deuterated standard at the beginning of the analytical workflow, any subsequent losses or variations will affect both the analyte and the standard equally. The ratio of their signals remains constant, enabling highly accurate quantification.

The selection of a deuterated internal standard is a critical step in developing a robust analytical method for pyrazine quantification.[4]

Figure 1. Key characteristics of an ideal internal standard for pyrazine analysis.

Experimental Protocol: Quantification of Pyrazines in Coffee using SIDA-GC-MS

The following is a detailed methodology for the quantification of pyrazines in a complex food matrix, adapted from established protocols for coffee analysis.[3][5][6] This protocol is directly applicable for use with this compound as an internal standard for its corresponding analyte.

Sample Preparation and Extraction

-

Homogenization: A 10-gram sample of roasted and ground coffee is weighed into a 50 mL centrifuge tube.

-

Internal Standard Spiking: A precise volume of a stock solution of this compound (and other deuterated pyrazines if a broader analysis is required) in a suitable solvent (e.g., methanol) is added to the coffee grounds.

-

Extraction: 20 mL of hot (80°C) deionized water is added to the tube. The mixture is vortexed for 1 minute to ensure thorough mixing.

-

Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes to separate the solid coffee grounds from the aqueous extract.

-

Solid Phase Extraction (SPE): The supernatant is passed through a pre-conditioned SPE cartridge (e.g., C18) to remove non-volatile matrix components.

-

Elution: The pyrazines are eluted from the SPE cartridge with a suitable organic solvent, such as dichloromethane.

-

Concentration: The eluate is concentrated to a final volume of 100 µL under a gentle stream of nitrogen.

Figure 2. Experimental workflow for the extraction of pyrazines from a solid food matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 3°C/min.

-

Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

-

-

MSD Transfer Line: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation and Analysis

In the absence of specific published data for this compound, the following tables present representative quantitative data for a range of alkylpyrazines found in various commercial coffee samples, as determined by SIDA-GC-MS.[5][6] This data illustrates the typical concentrations and variations of these key flavor compounds.

Table 1: Quantitation and Qualifier Ions for Selected Pyrazines in SIM Mode

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Methylpyrazine | 108 | 53 | 81 |

| 2,5-Dimethylpyrazine | 122 | 67 | 121 |

| 2-Ethylpyrazine | 122 | 121 | 95 |

| 2-Ethyl-5-methylpyrazine | 136 | 121 | 135 |

| 2,3,5-Trimethylpyrazine | 136 | 121 | 135 |

| 2-(2-Furanyl)-5-methylpyrazine | 160 | 131 | 104 |

| This compound | 163 | 134 | 107 |

Note: Ions for 2-(2-Furanyl)-5-methylpyrazine and its d3 analogue are predicted based on typical fragmentation patterns.

Table 2: Concentration of Selected Alkylpyrazines in Commercial Coffee Samples (mg/kg)

| Pyrazine | Coffee A (Arabica) | Coffee B (Robusta) | Coffee C (Decaf) |

| 2-Methylpyrazine | 45.2 | 89.7 | 25.6 |

| 2,5-Dimethylpyrazine | 28.1 | 45.3 | 15.8 |

| 2,6-Dimethylpyrazine | 30.5 | 52.1 | 18.2 |

| 2-Ethylpyrazine | 8.9 | 15.4 | 4.7 |

| 2-Ethyl-5-methylpyrazine | 10.2 | 18.6 | 5.9 |

| 2,3,5-Trimethylpyrazine | 7.5 | 13.9 | 3.8 |

| Total Alkylpyrazines | 130.4 | 235.0 | 74.0 |

Data adapted from Pickard et al., J. Agric. Food Chem. 2013, 61, 26, 6274–6281.[6]

Calculation of Concentration

The concentration of the target analyte is calculated using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Weight_sample) * Response_Factor

Where:

-

Area_analyte: The peak area of the quantitation ion for the native pyrazine.

-

Area_IS: The peak area of the quantitation ion for the deuterated internal standard.

-

Concentration_IS: The known concentration of the internal standard added to the sample.

-

Weight_sample: The initial weight of the sample.

-

Response_Factor: A factor determined from a calibration curve to correct for differences in ionization efficiency between the analyte and the internal standard. For SIDA, this is often assumed to be 1.

Figure 3. Logical workflow for data analysis in Stable Isotope Dilution Analysis.

Conclusion

This compound serves as an invaluable tool in modern flavor analysis. As a stable isotope-labeled internal standard, it enables the highly accurate and precise quantification of its corresponding flavor analyte by correcting for matrix effects and procedural inconsistencies inherent in complex sample analysis. While public-domain quantitative data for this specific compound remains limited, the principles and methodologies established for other deuterated pyrazines, particularly in challenging matrices like coffee, provide a robust framework for its effective application. The continued use of SIDA with compounds like this compound will be crucial for advancing our understanding of flavor chemistry, ensuring food quality and safety, and enabling innovation in the food and beverage industries.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(2-Furanyl)-5-methylpyrazine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Furanyl)-5-methylpyrazine-d3, a deuterated analog of the flavorful pyrazine (B50134) compound, and its critical role as an internal standard in quantitative analytical chemistry. The use of stable isotope-labeled internal standards is paramount for achieving the highest accuracy and precision in mass spectrometry-based analyses, particularly in complex matrices encountered in food science, environmental testing, and pharmaceutical development. This document details the physicochemical properties, the principles of its application in isotope dilution mass spectrometry (IDMS), a representative experimental protocol for its use, and illustrative data.

Introduction to this compound

This compound is the deuterated form of 2-(2-furanyl)-5-methylpyrazine, a naturally occurring compound found in a variety of roasted and thermally processed foods, contributing to their characteristic nutty and roasted aromas. The incorporation of three deuterium (B1214612) atoms into the methyl group of the molecule results in a mass shift that allows it to be distinguished from the endogenous, non-deuterated analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). The fundamental principle of this technique is the addition of a known amount of the labeled standard to a sample prior to any sample preparation or analysis steps. Because the deuterated standard behaves identically to the native analyte during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both compounds equally. This allows for highly accurate quantification of the native analyte by measuring the ratio of the native analyte to the deuterated internal standard. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry.[1]

Physicochemical Properties

The properties of the deuterated internal standard are compared with its non-deuterated analog below.

| Property | 2-(2-Furanyl)-5-methylpyrazine | This compound |

| Molecular Formula | C₉H₈N₂O[2][3][4] | C₉H₅D₃N₂O |

| Molecular Weight | 160.17 g/mol [2][3][4] | 163.20 g/mol |

| Appearance | White to pale yellow crystalline powder | White to pale yellow crystalline powder |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and dichloromethane (B109758) | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

| Boiling Point | Not readily available | Not readily available |

| Melting Point | Not readily available | Not readily available |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of analytes in complex samples. The core of this method lies in the use of an isotopically labeled version of the analyte as an internal standard.

The workflow for IDMS using this compound is as follows:

-

A known quantity of this compound is added to the unknown sample containing the native 2-(2-furanyl)-5-methylpyrazine.

-

The sample is then subjected to extraction, cleanup, and concentration steps. Any losses during these steps will affect both the native analyte and the deuterated internal standard equally.

-

The final extract is analyzed by a mass spectrometer (e.g., GC-MS or LC-MS). The instrument measures the signal intensities of the native analyte and the deuterated internal standard.

-

The concentration of the native analyte is calculated based on the ratio of its signal intensity to that of the deuterated internal standard and the known amount of the internal standard that was initially added.

Experimental Protocol: Quantification of 2-(2-Furanyl)-5-methylpyrazine in Coffee

This section provides a representative protocol for the quantification of 2-(2-furanyl)-5-methylpyrazine in a coffee matrix using this compound as an internal standard.

4.1. Materials and Reagents

-

2-(2-Furanyl)-5-methylpyrazine (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Deionized water

-

Coffee sample (ground)

4.2. Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(2-furanyl)-5-methylpyrazine and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2-(2-furanyl)-5-methylpyrazine stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

4.3. Sample Preparation and Extraction

-

Weigh 1 g of the homogenized coffee sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 100 ng/mL internal standard spiking solution to the sample.

-

Add 10 mL of deionized water and vortex for 1 minute.

-

Add 10 mL of dichloromethane and shake vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the lower organic layer (dichloromethane) and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C until a final volume of 1 mL is reached.

-

Transfer the final extract to a GC vial for analysis.

4.4. GC-MS/MS Analysis

-

Gas Chromatograph (GC): Agilent 7890B or equivalent

-

Mass Spectrometer (MS): Agilent 7000D Triple Quadrupole or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL (splitless)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

-

Ion Source: Electron Ionization (EI) at 70 eV

-

MS/MS Transitions (MRM):

-

2-(2-Furanyl)-5-methylpyrazine: Precursor ion (m/z 160.1) -> Product ions (e.g., m/z 132.1, 104.1)

-

This compound: Precursor ion (m/z 163.1) -> Product ions (e.g., m/z 135.1, 107.1)

-

Data Presentation

The following tables represent typical data generated during the validation of the analytical method described above.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 1,250 | 12,300 | 0.102 |

| 5 | 6,300 | 12,450 | 0.506 |

| 10 | 12,400 | 12,380 | 1.002 |

| 50 | 62,000 | 12,400 | 5.000 |

| 100 | 125,000 | 12,500 | 10.00 |

| 500 | 622,000 | 12,480 | 49.84 |

| 1000 | 1,245,000 | 12,420 | 100.2 |

| Linearity (r²) | 0.9998 |

Table 2: Precision and Accuracy Data

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=6) | RSD (%) | Accuracy (%) |

| Low QC (3 ng/mL) | 2.95 ± 0.15 | 5.1 | 98.3 |

| Mid QC (75 ng/mL) | 76.2 ± 2.8 | 3.7 | 101.6 |

| High QC (750 ng/mL) | 745.5 ± 25.3 | 3.4 | 99.4 |

Table 3: Matrix Effect and Recovery

| Analyte | Recovery (%) | Matrix Effect (%) |

| 2-(2-Furanyl)-5-methylpyrazine | 95.8 | 98.2 |

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of its native analog in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry effectively compensates for matrix effects and variations in sample processing, leading to highly reliable analytical results. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled standards in modern analytical workflows, ensuring data integrity for researchers, scientists, and drug development professionals.

References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Furyl)-5-methyl pyrazine [webbook.nist.gov]

- 3. 2-(2-Furyl)-5-methyl pyrazine [webbook.nist.gov]

- 4. 2-(2-Furyl)-5-methyl pyrazine [webbook.nist.gov]

Introduction to Stable Isotope Dilution Analysis (SIDA)

An In-depth Technical Guide to Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry (MS), stands as a definitive method for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Regarded as a "gold standard" in analytical chemistry, SIDA is a powerful technique for determining the concentration of specific substances within complex mixtures.[2] Its core principle involves the use of a stable, isotopically labeled version of the analyte as an internal standard, which uniquely corrects for sample loss and analytical variability.[3][4] This guide provides a comprehensive overview of the fundamental principles, experimental workflows, and applications of SIDA, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Stable Isotope Dilution Analysis

The foundation of SIDA is the addition of a known quantity of an isotopically enriched form of the analyte (the "internal standard" or "spike") to a sample.[5] This internal standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][2]

Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave the same way during every stage of the analytical process, including extraction, purification, derivatization, and ionization.[2][6] Consequently, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[3] The quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[1][5] This ratio remains constant regardless of sample loss, effectively correcting for matrix effects and variations in sample recovery, which leads to highly reliable and reproducible results.[2]

General Experimental Workflow

The successful implementation of SIDA involves a systematic workflow. Each step is crucial for ensuring the accuracy and integrity of the final quantitative data.[2] The process begins with the precise addition of the internal standard to the sample, followed by thorough mixing to ensure complete equilibration between the native analyte and its labeled counterpart.[3] Subsequent sample preparation steps, such as extraction and purification, are then performed before instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Quantitative Performance of SIDA

SIDA is renowned for its ability to deliver highly accurate and precise quantitative data. The use of a stable isotope-labeled analog of the analyte as an internal standard is crucial for achieving this level of performance.[1] The table below summarizes typical performance metrics for SIDA methods, which can vary based on the analyte, matrix, and instrumentation used.

| Parameter | Typical Value | Description |

| Limit of Detection (LOD) | 0.05 - 1.0 µg/L | The lowest analyte concentration that can be reliably detected.[7] |

| Limit of Quantification (LOQ) | 0.15 - 4.0 µg/L | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.[7][8] |

| Linear Range | 0.2 - 500 µg/L | The concentration range where the instrumental response is proportional to the analyte concentration.[7] |

| Recovery | 95 - 105% | The percentage of the analyte recovered through the entire analytical process.[7] |

| Precision (RSD) | < 10% | The relative standard deviation, indicating the high reproducibility of the measurements.[7] |

Experimental Protocols

Protocol 1: Quantification of a Small Molecule Drug (Tacrolimus) in Whole Blood by LC-IDMS/MS

This protocol describes a validated method for quantifying the immunosuppressant drug Tacrolimus in whole blood, a common requirement for therapeutic drug monitoring.[9]

1. Reagents and Materials:

-

Whole blood samples (patient, quality control, and calibration standards)

-

Tacrolimus certified reference material

-

¹³C, ²H₂-Tacrolimus (Isotopically labeled internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Zinc sulfate (B86663) (0.1 M)

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)[9]

-

C18 reversed-phase column[9]

2. Sample Preparation and Spiking:

-

Aliquot 100 µL of whole blood sample into a microcentrifuge tube.[9]

-

Add a precise volume of the ¹³C, ²H₂-Tacrolimus internal standard solution to each sample.[9]

-

Vortex briefly to ensure thorough mixing.

-

Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate) to precipitate blood proteins.[9]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean vial for analysis.[9]

3. Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both native Tacrolimus and the labeled internal standard.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the native analyte and the labeled internal standard for all samples, calibrators, and quality controls.[9]

-

Calculate the peak area ratio (analyte/internal standard).[9]

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.[9]

-

Determine the concentration of Tacrolimus in the patient samples by interpolating their peak area ratios from the calibration curve.[9]

Protocol 2: Quantification of p-Vinylguaiacol in a Beverage Matrix by SIDA LC-MS

This protocol details the analysis of p-vinylguaiacol, a compound contributing to the flavor profile of various beverages, using its deuterated form as an internal standard.[7]

1. Reagents and Materials:

-

Beverage sample (e.g., beer, wine)

-

p-Vinylguaiacol standard

-

p-Vinylguaiacol-d3 (B1146736) (deuterated internal standard)[7]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (if cleanup is required)

-

LC-MS system

2. Sample Preparation and Spiking:

-

Degas the beverage sample if carbonated.

-

To a known volume of the sample (e.g., 10 mL), add a precise amount of the p-vinylguaiacol-d3 internal standard solution.

-

Mix thoroughly to ensure homogeneity.

-

If the matrix is complex, perform a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering components. The co-elution of analyte and standard ensures that both are affected equally by the cleanup process.

-

Elute the analyte and internal standard from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

3. Instrumental Analysis (LC-MS):

-

Liquid Chromatography:

-

Column: C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI, Positive.

-

Analysis Mode: Selected Ion Monitoring (SIM) or MRM.

-

Ions to Monitor: The molecular ions or characteristic fragment ions for both p-vinylguaiacol and p-vinylguaiacol-d3.

-

4. Data Analysis and Quantification:

-

Generate a calibration curve by preparing standards containing a fixed concentration of the internal standard and varying concentrations of the native p-vinylguaiacol.

-

Plot the peak area ratio against the analyte concentration.[1]

-

Determine the concentration of p-vinylguaiacol in the beverage sample by interpolating its measured peak area ratio on the calibration curve.[1]

Applications in Drug Development

SIDA is an indispensable tool in the field of drug development, providing critical data for decision-making throughout the discovery and clinical trial phases.

-

Pharmacokinetic (PK) Studies: SIDA is used to measure drug and metabolite concentrations in biological fluids (e.g., plasma, urine) to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3][10]

-

Biomarker Quantification: The technique provides the high specificity and accuracy needed for the validation and quantitative analysis of disease and exposure biomarkers.[4]

-

Metabolite Identification and Quantification: By using labeled parent drugs, researchers can track and quantify metabolic products, providing insights into metabolic pathways.[3][10]

-

Ensuring Product Quality: SIDA helps in the precise quantification of impurities and degradation products in drug formulations, ensuring product safety and quality.[3]

Conclusion

Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability.[1] By ingeniously using a stable isotope-labeled internal standard, SIDA effectively overcomes the challenges posed by complex sample matrices and procedural variations that can affect other analytical methods.[3] For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are essential for generating the high-quality, defensible quantitative data needed to drive critical decisions in research, development, and quality control.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. biotage.com [biotage.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a SIDA-LC-MS/MS Method for the Determination of Phomopsin A in Legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. metsol.com [metsol.com]

The Occurrence of 2-(2-furanyl)-5-methylpyrazine in Roasted Foods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the occurrence, formation, and analysis of 2-(2-furanyl)-5-methylpyrazine, a significant flavor compound found in a variety of roasted food products. This heterocyclic aromatic compound, formed primarily through the Maillard reaction during thermal processing, contributes to the desirable roasted, nutty, and savory notes that characterize foods such as coffee, nuts, and cooked meats. This document details the chemical pathways of its formation, presents available quantitative data on its prevalence, and outlines the key experimental protocols for its extraction and quantification. Furthermore, this guide includes detailed visualizations of the chemical pathways and analytical workflows to aid in the understanding and further research of this important flavor molecule.

Introduction

The aroma and flavor of roasted foods are complex sensory experiences derived from a multitude of volatile and non-volatile compounds generated during thermal processing. Among these, pyrazines are a critical class of nitrogen-containing heterocyclic compounds that impart characteristic roasted, nutty, and toasted aromas. 2-(2-furanyl)-5-methylpyrazine is a notable member of this family, distinguished by the presence of a furan (B31954) ring, which itself is a common product of the Maillard reaction. The interplay of these two moieties results in a unique flavor profile that is integral to the sensory appeal of many staple foods. Understanding the formation and occurrence of this specific pyrazine (B50134) is crucial for food scientists aiming to control and optimize flavor development in roasted products.

Formation Pathways of 2-(2-furanyl)-5-methylpyrazine

The primary route for the formation of 2-(2-furanyl)-5-methylpyrazine is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. The specific precursors and reaction conditions significantly influence the profile of the resulting flavor compounds.

The formation of 2-(2-furanyl)-5-methylpyrazine is believed to involve the interaction of furan derivatives, such as furfural, with intermediates of the pyrazine formation pathway. Furfural is a well-known product of sugar degradation during the Maillard reaction. The proposed pathway involves the condensation of an α-aminoketone, formed from the Strecker degradation of an amino acid, with a furan-containing carbonyl compound.

Occurrence in Roasted Foods

While a wide array of pyrazines have been quantified in various roasted foods, specific quantitative data for 2-(2-furanyl)-5-methylpyrazine remains limited in publicly available literature. The tables below summarize the concentrations of major pyrazines found in roasted coffee, almonds, and peanuts, which provides a context for the expected range of 2-(2-furanyl)-5-methylpyrazine. Its presence has been qualitatively confirmed in many of these products.

Table 1: Concentration of Major Pyrazines in Roasted Coffee Beans

| Pyrazine Compound | Concentration Range (ng/g) | Roasting Conditions | Reference |

| 2-Methylpyrazine | 1470 - 3010 | Medium to Dark Roast | [1] |

| 2,5-Dimethylpyrazine | 1000 - 5000 | Medium to Dark Roast | [1] |

| 2-Ethyl-5-methylpyrazine | 110 - 160 | Medium Roast | [2] |

| Trimethylpyrazine | 210 - 370 | Medium Roast | [2] |

Table 2: Concentration of Major Pyrazines in Roasted Almonds

| Pyrazine Compound | Concentration Range (ng/g) | Roasting Conditions | Reference |

| 2,5-Dimethylpyrazine | 16 - 67 | 138°C for 28-38 min | [3] |

| 2-Methylpyrazine | 4.1 - 27 | 138°C for 28-38 min | [3] |

| 2-Ethylpyrazine | 2.6 - 3.2 | 138°C for 33-38 min | [3] |

| Trimethylpyrazine | 4.5 - 6.1 | 138°C for 33-38 min | [3] |

Table 3: Concentration of Major Pyrazines in Roasted Peanuts

| Pyrazine Compound | Concentration Range (µ g/100g ) | Roasting Conditions | Reference |

| 2,5-Dimethylpyrazine | 0.294 - 23.017 | Not specified | [4] |

| Ethylpyrazine | Not specified | Not specified | [4] |

| 3-Ethyl-2,5-dimethylpyrazine | Not specified | Not specified | [4] |

Note: The absence of specific quantitative data for 2-(2-furanyl)-5-methylpyrazine highlights a gap in the current literature and an opportunity for future research.

Experimental Protocols for Analysis

The analysis of 2-(2-furanyl)-5-methylpyrazine in complex food matrices typically involves extraction of the volatile fraction followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.

General HS-SPME-GC-MS Workflow

Detailed Protocol for Roasted Coffee

This protocol is adapted from methods described for the analysis of pyrazines in roasted coffee.

1. Sample Preparation:

-

Grind roasted coffee beans to a consistent particle size.

-

Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

-

Add an internal standard solution (e.g., deuterated pyrazine) for quantitative analysis.

-

Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Parameters:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.

-

Equilibration Time: 15 minutes at 60°C.

-

Extraction Time: 30 minutes at 60°C.

-

Agitation: 250 rpm.

3. GC-MS Parameters:

-

Injection: Splitless mode, 250°C for 5 minutes.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp to 150°C at 3°C/min.

-

Ramp to 240°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

For targeted quantification, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of 2-(2-furanyl)-5-methylpyrazine (e.g., m/z 160, 131, 104).

-

4. Quantification:

-

Create a calibration curve using standard solutions of 2-(2-furanyl)-5-methylpyrazine of known concentrations.

-

Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Considerations for Other Matrices

-

Roasted Nuts: Due to the high-fat content, a defatting step or the use of a matrix-matched calibration may be necessary to avoid interference and ensure accurate quantification. Sample preparation would involve grinding the nuts to a fine powder.

-

Cooked Meat: Homogenization of the meat sample is crucial for representative sampling. The HS-SPME parameters may need to be optimized for the release of volatiles from the meat matrix.

Conclusion

2-(2-furanyl)-5-methylpyrazine is a significant contributor to the desirable flavor profiles of many roasted foods. Its formation via the Maillard reaction, involving both sugar and amino acid degradation products, highlights the complexity of flavor development during thermal processing. While its presence is widely acknowledged, a notable gap exists in the literature regarding its specific quantification across different food matrices. The analytical methodologies outlined in this guide provide a robust framework for researchers to pursue further quantitative studies. A deeper understanding of the concentration and formation of 2-(2-furanyl)-5-methylpyrazine will enable more precise control over the sensory attributes of roasted food products, benefiting both the food industry and consumers. Future research should focus on the targeted quantification of this compound in a wider variety of roasted foods and on elucidating the precise precursor molecules and reaction kinetics that govern its formation.

References

- 1. Overview of Fatty Acids and Volatiles in Selected Nuts: Their Composition and Analysis [mdpi.com]

- 2. Analysis of volatile flavor components in roasted peanuts using supercritical fluid extraction and gas chromatography : Mass spectrometry | Semantic Scholar [semanticscholar.org]

- 3. journalrpfoods.com [journalrpfoods.com]

- 4. researchgate.net [researchgate.net]

The Gold Standard: An In-depth Technical Guide to the Benefits of Deuterated Standards in GC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the pursuit of accuracy, precision, and reliability is paramount. This technical guide delves into the core principles and profound advantages of employing deuterated internal standards, establishing them as the gold standard for robust and defensible analytical results. Through an exploration of the underlying theory, presentation of comparative data, and detailed experimental protocols, this document serves as a comprehensive resource for professionals in research, clinical diagnostics, forensic toxicology, and pharmaceutical development.

The Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique that yields highly accurate and precise quantification. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, often referred to as an internal standard, to the sample at the earliest stage of analysis.[1][2] This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H).[1]

Because the deuterated standard is virtually identical to the analyte in its chemical and physical properties, it experiences the same variations throughout the analytical process, including extraction, derivatization, and injection.[3][4] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy, as this ratio remains constant even if sample is lost during preparation.[1]

Core Benefits of Deuterated Standards in GC-MS

The adoption of deuterated internal standards in GC-MS methodologies offers a multitude of advantages that significantly enhance data quality and confidence.

Unparalleled Accuracy and Precision

The near-identical chemical and physical nature of a deuterated standard to its non-labeled counterpart ensures that it tracks the analyte's behavior throughout the entire analytical workflow. This co-elution characteristic is crucial in chromatography, as both compounds experience similar conditions, leading to more consistent and accurate quantification.[5] This meticulous tracking corrects for variations in sample preparation, injection volume, and instrument response, resulting in significantly improved accuracy and precision compared to the use of structural analogs or other types of internal standards.[6]

Effective Mitigation of Matrix Effects

Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major challenge in quantitative analysis.[7] Deuterated standards co-elute with the analyte, meaning they are subjected to the same matrix interferences at the same time.[8] This ensures that any ion suppression or enhancement experienced by the analyte is mirrored by the internal standard, allowing for effective normalization of the signal and a more accurate determination of the analyte's concentration.[9]

Compensation for Sample Preparation Variability

The journey of a sample from collection to analysis involves multiple steps, including extraction, concentration, and derivatization, each of which can introduce variability and potential for analyte loss. By adding the deuterated standard at the very beginning of the sample preparation process, any losses incurred will affect both the analyte and the standard proportionally.[4] This ensures that the final analyte-to-internal standard ratio remains constant, providing a reliable measure of the analyte's concentration in the original sample.

Data Presentation: A Quantitative Comparison

The superiority of deuterated internal standards is most evident when examining the quantitative data from comparative studies. The following tables summarize the performance of analytical methods with and without the use of these standards across different applications.

| Parameter | Analysis with Deuterated Internal Standard | Analysis with Structural Analog Internal Standard | Reference |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | [6] |

| Precision (%CV) | Typically <10% | Can be >15% | [6] |

| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | [6] |

| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | [6] |

Table 1. General performance comparison of deuterated versus structural analog internal standards in mass spectrometry-based bioanalysis.

| Analyte | Matrix | Method | Correlation Coefficient (r²) | Key Finding | Reference |

| Tire Tread Polymers | Artificial Soil | Pyrolysis-GC/MS with Deuterated Polymeric Standards | ≥ 0.88 | Deuterated standards corrected for variable analyte recovery caused by sample size, matrix effects, and ion source variability. | [3][10][11] |

| Organophosphorus Pesticides | Water | GC-MS with Synthesized Deuterated Standards | Not specified | The use of deuterated internal standards improved the quantitative analysis of pesticides with poor stability by circumventing compound loss and correcting for analytical variability. | [12] |

| 1,4-Dioxane | Water | GC/MS with 1,4-dioxane-d8 | Not specified | Isotope dilution method compensates for poor extraction efficiency, leading to improved precision and accuracy. |

Table 2. Examples of improved quantitative performance in GC-MS analysis using deuterated internal standards.

Experimental Protocols

The successful implementation of deuterated standards in GC-MS analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: General Quantitative Analysis of a Small Molecule in a Biological Matrix (e.g., Blood Plasma)

This protocol provides a framework for the analysis of a drug or metabolite in plasma. Specific parameters should be optimized for the particular analyte and deuterated standard.

1. Sample Preparation and Extraction:

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution at a known concentration.

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

2. Derivatization (if necessary):

-

If the analyte is not amenable to direct GC-MS analysis due to low volatility or thermal instability, a derivatization step is required.

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the reconstituted extract.

-

Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to complete the reaction.

-

Cool the sample to room temperature before injection.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

- Injection Port: Splitless mode at 250°C.

- Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

- Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the deuterated internal standard.

4. Data Analysis:

-

Integrate the peak areas for the selected ions of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Evaluation of Matrix Effects

This experiment is crucial for method validation to demonstrate the effectiveness of the deuterated standard in compensating for matrix effects.

1. Preparation of Sample Sets:

-

Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a clean solvent at a concentration in the middle of the calibration range.

-

Set 2 (Post-Extraction Spike): Extract a blank matrix sample (known not to contain the analyte) using the established sample preparation procedure. After the final extraction step, spike the extract with the analyte and deuterated internal standard at the same concentrations as in Set 1.

-

Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and deuterated internal standard at the same concentrations as in Set 1 before initiating the extraction procedure.

2. GC-MS Analysis:

-

Analyze multiple replicates of each set using the optimized GC-MS method.

3. Data Calculation and Interpretation:

-

Matrix Effect (ME):

- ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

- A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

-

Recovery (RE):

- RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

-

Process Efficiency (PE):

- PE (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100

-

Internal Standard Normalized Matrix Factor: Calculate the matrix effect for both the analyte and the internal standard. A consistent ratio between the two across different matrix lots demonstrates effective compensation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key workflows and principles.

Caption: Experimental workflow for quantitative GC-MS analysis using a deuterated internal standard.

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Potential Challenges and Considerations

While deuterated standards offer significant advantages, it is important to be aware of potential challenges:

-

Chromatographic Isotope Effect: Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in a GC column. This effect is usually small but should be evaluated during method development to ensure that the analyte and internal standard peaks are adequately resolved from any interferences and that they experience the same matrix effects.

-

Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

-

Hydrogen-Deuterium Exchange: In rare cases, particularly with analytes containing labile protons and under high-temperature conditions in the GC inlet, there is a theoretical potential for hydrogen-deuterium exchange. However, studies have shown that for many compounds, intermolecular H/D exchange during chromatographic separation is not a significant issue. Nevertheless, the stability of the deuterium label at the chosen GC conditions should be considered during method development.

Conclusion

The use of deuterated internal standards in GC-MS analysis represents a powerful strategy for achieving the highest levels of data quality. Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for a wide range of potential errors, including sample loss, matrix effects, and instrumental variability. By understanding the core principles, carefully considering potential challenges, and implementing robust, validated experimental protocols, researchers, scientists, and drug development professionals can harness the full potential of deuterated standards to generate accurate, precise, and defensible quantitative data, ultimately contributing to advancements in science and medicine.

References

- 1. clinicalpub.com [clinicalpub.com]

- 2. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting an Appropriate Isotopic Internal Standard for Gas Chromatography/Mass Spectrometry Analysis of Drugs of Abuse… [ouci.dntb.gov.ua]

- 4. biopharminternational.com [biopharminternational.com]

- 5. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]

- 6. researchgate.net [researchgate.net]

- 7. memphis.edu [memphis.edu]

- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Furanyl)-5-methylpyrazine-d3 for Coffee Aroma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rich and complex aroma of coffee is a key determinant of its quality and consumer acceptance. This aroma is composed of a diverse array of volatile organic compounds, with pyrazines being a crucial class of compounds that contribute to the characteristic roasted, nutty, and earthy notes. Among these, 2-(2-Furanyl)-5-methylpyrazine is a significant contributor to the overall flavor profile. To accurately quantify such volatile compounds in a complex matrix like coffee, stable isotope dilution analysis (SIDA) is the gold standard methodology. This technique utilizes isotopically labeled internal standards, such as 2-(2-Furanyl)-5-methylpyrazine-d3, to achieve high precision and accuracy by correcting for sample matrix effects and variations in extraction and analysis. This guide provides a comprehensive overview of the use of this compound in coffee aroma research, covering its properties, analysis, and the underlying sensory science.

Physicochemical Properties

The physicochemical properties of 2-(2-Furanyl)-5-methylpyrazine are essential for developing analytical methods for its extraction and quantification. While specific data for the deuterated analogue is not extensively published, the properties of the non-deuterated compound provide a reliable reference.

| Property | Value | Reference |

| Chemical Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Not specified | |

| Odor | Roasted, nutty, coffee-like | [2] |

| Boiling Point | Not specified | |

| Solubility | Soluble in alcohol, insoluble in water | [3] |

| CAS Number | 27610-38-4 | [1] |

Occurrence and Concentration of Pyrazines in Coffee

| Pyrazine (B50134) Compound | Concentration Range (mg/kg) in Roasted Coffee | Predominant Aroma Notes | References |

| 2-Methylpyrazine | 1.47 - 3.01 (ng/mg) | Nutty, roasty | [9] |

| 2,5-Dimethylpyrazine (B89654) | 0.13 (mg/100g) in optimized roast | Roasted coffee | [10] |

| 2,6-Dimethylpyrazine | - | Roasted | [4] |

| 2-Ethyl-5-methylpyrazine | - | Earthy, nutty | [4] |

| 2-Ethyl-3,5-dimethylpyrazine | - | Roasted hazelnut | [11] |

| 2,3,5-Trimethylpyrazine | 0.48 (mg/100g) in optimized roast | Earthy, nutty | [10] |

| 2,3,5,6-Tetramethylpyrazine | 0.42 (mg/100g) in optimized roast | Chocolate, coffee | [10] |

Sensory Perception of Pyrazines

The aroma of pyrazines is a critical component of the coffee flavor experience. The perception of these volatile compounds begins with their interaction with specific olfactory receptors in the nasal cavity.

Olfactory Signaling Pathway

Recent research has identified the olfactory receptor OR5K1 as being specialized in recognizing pyrazines. The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) initiates a signaling cascade, leading to the perception of the characteristic roasted and nutty aromas.

Caption: Olfactory signaling pathway for pyrazine perception.

Odor Thresholds

The odor threshold is the lowest concentration of a compound that is perceivable by the human nose. Pyrazines generally have very low odor thresholds, meaning even small amounts can significantly impact the aroma profile. The odor thresholds for pyrazines can vary widely depending on their structure, with some being detectable at parts-per-trillion levels.[12] For instance, 2,5-dimethylpyrazine has a relatively low odor threshold of 35 ppm, contributing to caramel, nutty, and roasted aromas.[2]

Experimental Protocols

The use of this compound as an internal standard is central to the accurate quantification of its non-deuterated analogue in coffee. The following sections outline the key experimental procedures.

Synthesis of this compound

Quantitative Analysis by Stable Isotope Dilution Analysis (SIDA)

SIDA is a highly accurate method for quantifying analytes in complex matrices.[7][8] It involves adding a known amount of an isotopically labeled standard (in this case, this compound) to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry, allowing for precise quantification that corrects for losses during sample preparation and analysis.

The following diagram illustrates a typical workflow for the quantitative analysis of 2-(2-Furanyl)-5-methylpyrazine in coffee using SIDA coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. 2-(2'-Furyl)-5-methylpyrazine | C9H8N2O | CID 529881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-furyl)-5(or 6)-methyl pyrazine, 66719-06-0 [thegoodscentscompany.com]

- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

- 6. imreblank.ch [imreblank.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

Understanding Isotope Labeling in Chemical Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotope labeling is a powerful and versatile technique that has become indispensable in modern chemical and biological analysis. By introducing atoms with a different number of neutrons (isotopes) into molecules of interest, researchers can trace their fate through complex biological systems, quantify changes in their abundance with high precision, and elucidate intricate metabolic and signaling pathways. This guide provides a comprehensive overview of the core principles of isotope labeling, detailed experimental protocols for key techniques, and a focus on its applications in proteomics, metabolic research, and drug development.

Core Principles of Isotope Labeling

Isotope labeling involves the substitution of one or more atoms in a molecule with their corresponding isotopes. These isotopes can be either stable or radioactive. While radioactive isotopes are easily detected due to their decay, stable isotopes, which do not emit radiation, are favored in many applications due to their safety and the ability to be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The fundamental principle lies in the mass difference between the labeled and unlabeled molecules, which allows for their differentiation and quantification.

Commonly used stable isotopes in biological research include:

-

Carbon-13 (¹³C): A heavier, stable isotope of carbon used to trace the backbone of molecules.

-

Nitrogen-15 (¹⁵N): A heavier, stable isotope of nitrogen, crucial for labeling amino acids and proteins.

-

Deuterium (²H or D): A heavy isotope of hydrogen, often used in metabolic studies.

-

Oxygen-18 (¹⁸O): A heavy isotope of oxygen, used in various metabolic and enzymatic assays.

There are two primary strategies for introducing isotopic labels:

-

Metabolic Labeling: In this in vivo approach, living cells or organisms are cultured in a medium where one or more essential nutrients (e.g., amino acids, glucose) are replaced with their isotopically labeled counterparts. The labeled nutrients are then incorporated into newly synthesized proteins and metabolites.

-

Chemical Labeling: This in vitro method involves the covalent attachment of an isotope-containing tag to molecules after they have been extracted from the biological system. This approach is particularly useful for samples that cannot be metabolically labeled, such as tissues or clinical samples.

Methodologies and Experimental Design

The choice of labeling strategy and analytical technique depends on the specific research question, the biological system under investigation, and the available instrumentation. Mass spectrometry, with its high sensitivity and mass resolution, is the most common analytical platform for isotope labeling experiments.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used for quantitative proteomics. It allows for the direct comparison of protein abundance between two or more cell populations.

1. Cell Culture and Labeling:

-

Two populations of cells are cultured in specialized media.

-

The "light" medium contains the natural, unlabeled forms of essential amino acids (e.g., arginine and lysine).

-

The "heavy" medium is identical to the light medium, but the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆¹⁵N₂-lysine).

-

Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.

2. Experimental Treatment:

-

Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

3. Sample Pooling and Protein Extraction:

-